molecular formula C12H16ClNO3 B13917229 Methyl 3-morpholin-2-ylbenzoate;hydrochloride

Methyl 3-morpholin-2-ylbenzoate;hydrochloride

Cat. No.: B13917229
M. Wt: 257.71 g/mol
InChI Key: UGRDJTOSZZKDRY-UHFFFAOYSA-N
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Description

Methyl 3-morpholin-2-ylbenzoate;hydrochloride is a chemical compound with the molecular formula C12H15NO3.ClH and a molecular weight of 257.71 g/mol . It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-morpholin-2-ylbenzoate;hydrochloride typically involves the esterification of 3-(2-morpholinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Methyl 3-morpholin-2-ylbenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the morpholine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-morpholin-2-ylbenzoate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-morpholin-2-ylbenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Methyl 3-morpholin-2-ylbenzoate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-(morpholin-3-yl)benzoate: This compound has a similar structure but differs in the position of the morpholine ring.

    Methyl 4-morpholin-2-ylbenzoate: This compound has the morpholine ring attached at the 4-position of the benzoic acid.

    Methyl 3-piperidin-2-ylbenzoate: This compound contains a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

methyl 3-morpholin-2-ylbenzoate;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-8-13-5-6-16-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H

InChI Key

UGRDJTOSZZKDRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CNCCO2.Cl

Origin of Product

United States

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